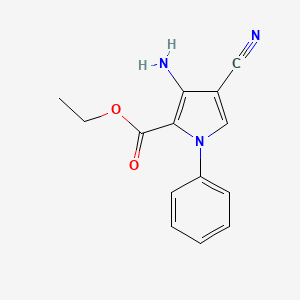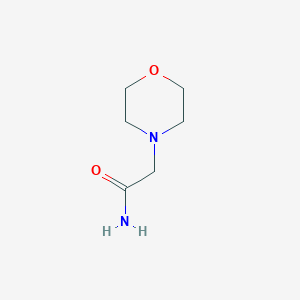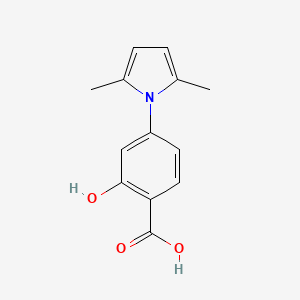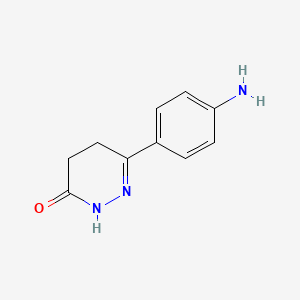
ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Chemical Reactions Analysis
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate was stirred with dioxane and aqueous dimethylamine and formalin, heated at 70°C for 4 hours, concentrated in vacuo, dissolved in Me2CO, and precipitated in 80 – 95% yield as the hydrochloride by adding HCl solution in EtOAc .Scientific Research Applications
Biologically Active Compounds
Indole derivatives, such as ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate, are used as biologically active compounds for the treatment of various health conditions. They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .
Antiviral Activity
Some indole derivatives have shown antiviral activity. They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties. They can be used in the development of drugs for the treatment of conditions caused by inflammation .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. They have been used in the development of anticancer drugs, showing inhibitory activity against various types of cancer cells .
Anti-HIV Activity
Some indole derivatives have shown potential in the treatment of HIV. They have been used in the development of anti-HIV drugs .
Antioxidant Activity
Indole derivatives also possess antioxidant properties. They can be used in the development of drugs for the treatment of conditions caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity. They have been used in the development of antimicrobial agents, showing inhibitory activity against various microbes .
Pharmaceutical Applications
Ethyl indole-2-carboxylate, a derivative of indole, has been used in the preparation of various pharmaceutical compounds. These include CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .
Mechanism of Action
- The compound’s effects likely involve multiple pathways. For example:
- Antiviral Activity : Some indole derivatives exhibit antiviral properties . It’s possible that this compound interferes with viral replication or entry.
- Anti-Inflammatory Activity : Indole derivatives have been explored for their anti-inflammatory effects . This compound might modulate inflammatory pathways.
Biochemical Pathways
Pharmacokinetics (ADME)
properties
IUPAC Name |
ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-5-18-14(16)13-9(2)15(3)12-7-6-10(17-4)8-11(12)13/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUZPMIHHYWEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350608 | |
| Record name | ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate | |
CAS RN |
40963-98-2 | |
| Record name | ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




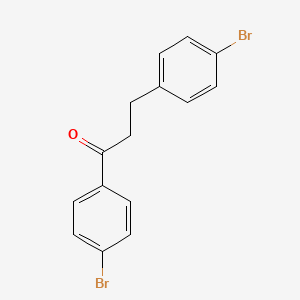
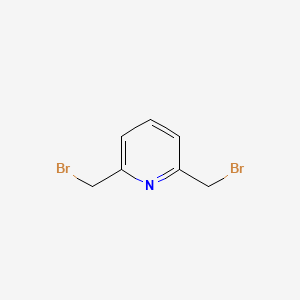
![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)
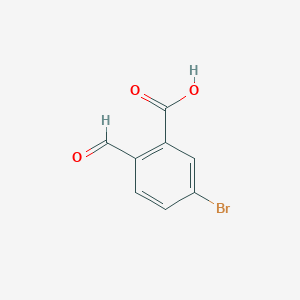

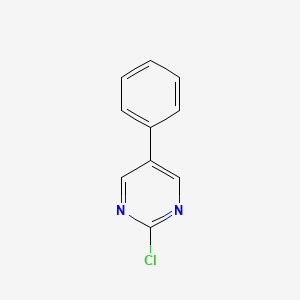

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)
